molecular formula C7H3Cl2F3O B1401256 1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene CAS No. 1807037-08-6

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene

Cat. No.: B1401256
CAS No.: 1807037-08-6
M. Wt: 231 g/mol
InChI Key: CXOPOOGZOAVDLI-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene is an organic compound with the molecular formula C7H3Cl2F3O It is a halogenated aromatic compound, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene typically involves halogenation reactions. One common method includes the reaction of 1,3-dichloro-2-fluorobenzene with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution occurs efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of reactive halogenated intermediates and the need to control by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the benzene ring .

Scientific Research Applications

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-fluorobenzene
  • 1,3-Dichloro-5-fluorobenzene
  • 1,3-Dichloro-2-(difluoromethoxy)-5-fluorobenzene

Uniqueness

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with a difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in chemical and biological systems .

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOPOOGZOAVDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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